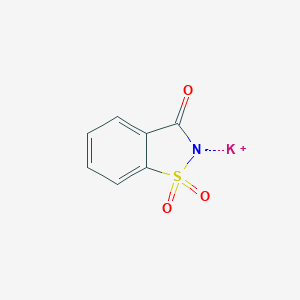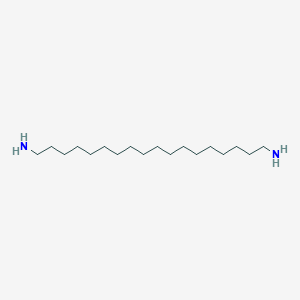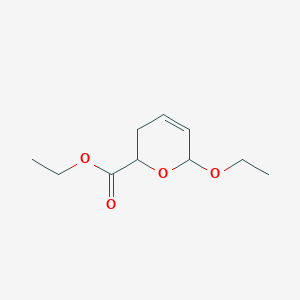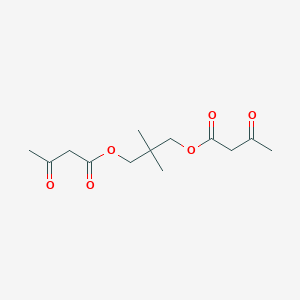
Sodium hydrogen sulphonatopalmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium hydrogen sulphonatopalmitate, also known as SPS, is a synthetic anionic surfactant that is commonly used in scientific research. It is a water-soluble compound that is synthesized by the reaction of palmitic acid and sodium hydrogensulfite. SPS is widely used in various fields of research due to its unique properties, such as its ability to solubilize hydrophobic molecules and its high stability in different conditions.
Mecanismo De Acción
The mechanism of action of Sodium hydrogen sulphonatopalmitate is based on its ability to solubilize hydrophobic molecules. Sodium hydrogen sulphonatopalmitate molecules have a hydrophobic tail and a hydrophilic head, which allows them to form micelles in aqueous solutions. The hydrophobic tails of Sodium hydrogen sulphonatopalmitate molecules surround the hydrophobic molecules, while the hydrophilic heads remain in the aqueous phase. This results in the formation of a stable complex, which enhances the solubility and bioavailability of hydrophobic molecules.
Biochemical and Physiological Effects:
Sodium hydrogen sulphonatopalmitate has been shown to have various biochemical and physiological effects. It has been reported to enhance the stability and bioavailability of drugs, proteins, and other hydrophobic molecules. Sodium hydrogen sulphonatopalmitate has also been shown to enhance the growth of cells in cell culture media. Additionally, Sodium hydrogen sulphonatopalmitate has been reported to have antimicrobial properties, which make it useful in various formulations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Sodium hydrogen sulphonatopalmitate is its ability to solubilize hydrophobic molecules, which makes it useful in various formulations. It is also highly stable in different conditions, which makes it suitable for use in different fields of research. However, Sodium hydrogen sulphonatopalmitate has some limitations, such as its potential toxicity and its interference with some analytical techniques.
Direcciones Futuras
There are several future directions for the use of Sodium hydrogen sulphonatopalmitate in scientific research. One of the future directions is the development of new formulations that use Sodium hydrogen sulphonatopalmitate as a solubilizing agent for hydrophobic molecules. Another future direction is the use of Sodium hydrogen sulphonatopalmitate in the development of new drug delivery systems. Additionally, there is a need for further research to investigate the potential toxicity and environmental impact of Sodium hydrogen sulphonatopalmitate.
Métodos De Síntesis
Sodium hydrogen sulphonatopalmitate is synthesized by the reaction of palmitic acid and sodium hydrogensulfite. The reaction takes place in an aqueous solution under controlled conditions. The reaction mixture is then neutralized with sodium hydroxide, resulting in the formation of Sodium hydrogen sulphonatopalmitate. The purity of the final product is determined by various analytical techniques such as HPLC, NMR, and IR spectroscopy.
Aplicaciones Científicas De Investigación
Sodium hydrogen sulphonatopalmitate is widely used in various fields of scientific research, including pharmaceuticals, biotechnology, and cosmetics. It is used as a solubilizing agent for hydrophobic molecules, such as drugs and proteins. Sodium hydrogen sulphonatopalmitate is also used as an emulsifying agent in various formulations to improve stability and bioavailability. Additionally, Sodium hydrogen sulphonatopalmitate is used in cell culture media to enhance the growth of cells.
Propiedades
Número CAS |
10538-20-2 |
|---|---|
Nombre del producto |
Sodium hydrogen sulphonatopalmitate |
Fórmula molecular |
C16H32NaO5S+ |
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
sodium;2-sulfohexadecanoic acid |
InChI |
InChI=1S/C16H32O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16(17)18)22(19,20)21;/h15H,2-14H2,1H3,(H,17,18)(H,19,20,21);/q;+1 |
Clave InChI |
WWJAQYAUWBSHAP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(C(=O)O)S(=O)(=O)O.[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCC(C(=O)O)S(=O)(=O)[O-].[Na+] |
Otros números CAS |
10538-20-2 |
Sinónimos |
sodium hydrogen sulphonatopalmitate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















